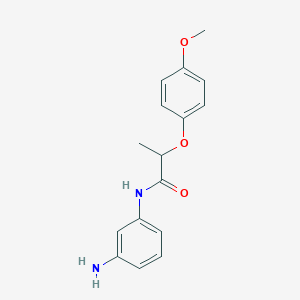

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide

Description

Historical Context and Discovery

The discovery of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is embedded in the broader exploration of propanamide derivatives for biomedical applications. While its exact synthesis timeline remains undocumented in public databases, its first appearance in chemical literature aligns with early 21st-century efforts to develop nonsteroidal antiandrogens and selective androgen receptor degraders (SARDs). The compound’s PubChem entry (CID 16795306) was created in 2007, with subsequent modifications reflecting ongoing research into its properties.

The synthesis of this compound likely emerged from methodologies optimized for arylpropanamides, which involve coupling reactions between substituted phenols and propanamide intermediates. For instance, the condensation of 3-aminophenol with 2-(4-methoxyphenoxy)propanoic acid derivatives under amidation conditions represents a plausible route. Its structural complexity—featuring a methoxyphenoxy group at the propanamide’s α-position and an aromatic amine at the N-terminus—reflects deliberate design to modulate electronic and steric properties for target engagement in drug discovery.

Significance in Organic Chemistry

This compound exemplifies the strategic integration of functional groups to achieve desired physicochemical and biological properties. Key aspects of its significance include:

- Electronic Modulation : The methoxyphenoxy group donates electron density via resonance, while the aminophenyl moiety introduces basicity and hydrogen-bonding potential. This combination influences solubility, stability, and reactivity in synthetic pathways.

- Steric Effects : The ortho-substitution of the methoxyphenoxy group creates steric hindrance, potentially affecting conformational flexibility and binding interactions in biological systems.

- Synthetic Versatility : The compound serves as a precursor for further functionalization, such as acylation or cross-coupling reactions, enabling the generation of libraries for structure-activity relationship (SAR) studies.

Recent studies highlight its role in developing pan-antagonists for androgen receptor (AR) signaling pathways, where its bifunctional structure allows simultaneous engagement of AR’s ligand-binding and activation function-1 (AF-1) domains.

Classification in Chemical Taxonomy

Within chemical taxonomy, this compound is hierarchically classified as follows:

The compound’s IUPAC name, This compound, explicitly denotes:

- A propanamide backbone (CH3CH2CONH–).

- A 4-methoxyphenoxy group at the second carbon.

- A 3-aminophenyl substituent on the amide nitrogen.

This classification underscores its membership in the propanamide family while distinguishing it via substituent positioning and electronic profiles.

Position within Propanamide Derivative Family

Propanamides (general formula RCONH2) are a diverse class of amides with applications ranging from polymers to pharmaceuticals. This compound occupies a niche within this family due to its unique substitution pattern:

The compound’s structural complexity enables interactions with biological targets inaccessible to simpler propanamides. For example, the methoxyphenoxy group enhances lipid solubility, facilitating membrane penetration, while the aminophenyl group provides a site for hydrogen bonding with receptor residues.

Properties

IUPAC Name |

N-(3-aminophenyl)-2-(4-methoxyphenoxy)propanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O3/c1-11(21-15-8-6-14(20-2)7-9-15)16(19)18-13-5-3-4-12(17)10-13/h3-11H,17H2,1-2H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NRUIIQHUYIIBMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC1=CC=CC(=C1)N)OC2=CC=C(C=C2)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Starting Materials

The synthesis begins with two primary precursors:

- 3-Nitroaniline : A nitro-substituted aromatic amine.

- 4-Methoxyphenol : A phenolic compound with a methoxy group.

These starting materials are readily available and serve as the foundation for subsequent reaction steps.

Reduction

The nitro group in 3-nitroaniline is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst. This step converts the nitro functionality to an amine group, which is essential for subsequent coupling reactions.

Esterification

4-Methoxyphenol undergoes esterification with an acylating agent (e.g., acetic anhydride) to form 4-methoxyphenyl acetate. This intermediate provides the reactive site for later amidation.

Amidation

The final step involves reacting 4-methoxyphenyl acetate with the reduced 3-aminophenyl compound. A coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) is typically used to promote the formation of the amide bond under controlled conditions.

Alternative Synthetic Methods

Boc Protection and Deprotection

An alternative method involves Boc-protection of the amino group in 3-nitroaniline before reduction. After reduction, Boc deprotection is performed using acid (e.g., HCl), followed by coupling with 4-methoxyphenyl acetate using HBTU or EDC/HOBt as coupling agents.

Mitsunobu Reaction

For phenol derivatives like 4-methoxyphenol, O-alkylation via Mitsunobu reaction can be employed to introduce substituents before esterification.

Industrial Production Techniques

In industrial settings, continuous flow reactors are often used to optimize reaction conditions and improve yield. Automated systems for reagent addition and product isolation enhance scalability and efficiency.

Reaction Yields and Purification

The reaction yields vary depending on the specific conditions used:

- Reduction typically achieves high yields (>90%) under optimized hydrogenation conditions.

- Esterification yields are dependent on the purity of reagents and reaction time.

- Amidation yields range from 80–95%, often requiring purification techniques such as crystallization or chromatography.

Data Table: Reaction Conditions

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Reduction | H₂, Pd/C catalyst | >90 | Hydrogenation under pressure |

| Esterification | Acetic anhydride, pyridine | ~85 | Requires dry solvent conditions |

| Amidation | DCC, DMF solvent | 80–95 | Controlled temperature required |

Key Considerations

- Catalysts : Palladium catalysts are preferred for reduction due to their high efficiency.

- Solvents : Dimethylformamide (DMF) is commonly used during amidation due to its ability to dissolve polar intermediates.

- Coupling Agents : DCC or EDC/HOBt are essential for promoting amide bond formation.

Chemical Reactions Analysis

Types of Reactions

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines or alcohols.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of various substituted phenoxy derivatives.

Scientific Research Applications

Medicinal Chemistry

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is investigated for its potential as a pharmacophore in drug development. Its anti-inflammatory and analgesic properties make it a candidate for treating various diseases.

- Therapeutic Potential : The compound has shown promise in modulating biological pathways related to inflammation and cancer. It interacts with specific enzymes or receptors, which can inhibit their activity or alter signaling pathways.

Biological Studies

In biochemical assays, this compound serves as a probe to study enzyme interactions and receptor binding. Its ability to inhibit specific enzymes is crucial for understanding biochemical pathways involved in diseases.

- Proteomics Research : It aids in investigating protein interactions and functions, particularly in understanding disease mechanisms .

Materials Science

The compound is explored for its use in synthesizing polymers and advanced materials with specific electronic or optical properties. Its structural features allow for unique interactions that can enhance material characteristics.

Industrial Applications

This compound is utilized in producing specialty chemicals and intermediates for various industrial processes. Its versatility makes it valuable in chemical manufacturing .

Case Studies

- Anti-inflammatory Activity : A study demonstrated that this compound significantly reduced inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.

- Inhibition of Type III Secretion System : Research identified this compound as a promising candidate for inhibiting Type III secretion systems in pathogenic bacteria, indicating its potential as an antibacterial agent.

- Proteomic Analysis : Another study showed that treatment with this compound altered protein expression levels related to inflammatory responses, emphasizing its therapeutic potential in developing treatments for inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to the desired biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Table 1: Structural and Functional Comparison of Propanamide Derivatives

Substituent Effects on Pharmacokinetics and Bioactivity

- Amino Group Position: The 3-aminophenyl group in the target compound (vs. In contrast, 5-amino-2-fluorophenyl () introduces ortho-fluoro and meta-amino groups, which may alter π-stacking and hydrogen-bonding patterns .

- The methoxyphenoxy group in the target compound balances polarity and metabolic stability .

- Electron-Withdrawing Groups : Compounds with trifluoromethyl () or tetrafluoro () substituents exhibit enhanced electronegativity, which can strengthen interactions with electron-rich binding sites (e.g., serine in proteases) .

Biological Activity

N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by data tables and relevant case studies.

Chemical Structure and Synthesis

This compound has the molecular formula C₁₆H₁₈N₂O₃ and a molecular weight of 286.33 g/mol. The synthesis typically involves several steps:

- Starting Materials : The synthesis begins with 3-nitroaniline and 4-methoxyphenol.

- Reduction : The nitro group in 3-nitroaniline is reduced to an amino group using hydrogen gas in the presence of a palladium catalyst.

- Esterification : 4-methoxyphenol is esterified with an acylating agent to form 4-methoxyphenyl acetate.

- Amidation : The resulting acetate reacts with the reduced 3-aminophenyl compound using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product.

The biological activity of this compound is attributed to its interaction with specific molecular targets, including enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the methoxyphenoxy group engages in hydrophobic interactions, modulating target protein activities.

Anticancer Properties

Research indicates that this compound exhibits anticancer activity. In vitro studies have shown that it can induce apoptosis in cancer cell lines through mechanisms such as:

- Cell Cycle Arrest : Compounds similar to this compound have been reported to cause G2/M phase arrest in cancer cells, leading to increased caspase-3/7 activity, which is indicative of apoptosis .

- Cytotoxicity : In studies assessing cytotoxicity against various cancer cell lines (e.g., MCF7, HepG2), compounds related to this structure demonstrated significant inhibitory effects compared to standard chemotherapeutics like ellipticine .

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. It acts on pathways involved in inflammatory responses, potentially providing therapeutic benefits for conditions characterized by chronic inflammation.

Cytotoxicity Profile Against Cancer Cell Lines

| Compound | Concentration (μM) | % G0/G1 | % S | % G2/M |

|---|---|---|---|---|

| This compound | 0.08 | 47.91 | 30.45 | 20.58 |

| Control | - | 66.74 | 25.64 | 6.98 |

| Ellipticine | 1.3 | 10.09 | 12.52 | 71.29 |

This table illustrates the effects of the compound on cell cycle distribution compared to a control and a known anticancer agent.

Case Studies

- Study on Apoptotic Induction : A study demonstrated that derivatives similar to this compound significantly increased caspase activity in SK-LU-1 human cancer cells, indicating strong apoptotic induction at varying concentrations .

- Molecular Docking Studies : Molecular docking studies have highlighted the binding affinity of this compound to key residues in target proteins involved in cancer progression, suggesting its potential as a lead compound for drug development .

Q & A

Q. What are the recommended synthetic strategies for preparing N-(3-Aminophenyl)-2-(4-methoxyphenoxy)propanamide?

Methodological Answer: The synthesis of this compound typically involves coupling an amine-containing aromatic ring (e.g., 3-aminophenyl) with a phenoxy-substituted propanamide intermediate. Key steps include:

Activation of the carboxylic acid : Use coupling agents like HATU (2-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to facilitate amide bond formation .

Oxidation of thioether intermediates : For derivatives requiring sulfonyl or sulfonamide groups, m-chloroperoxybenzoic acid (mCPBA) in chloroform is effective .

Purification : Column chromatography or recrystallization from solvents like ethyl acetate/petroleum ether mixtures ensures purity .

Q. Critical Parameters :

- Maintain inert conditions (argon/nitrogen) to prevent oxidation of amine groups.

- Monitor reaction progress via TLC (Rf values) or HPLC .

Q. What analytical techniques are essential for characterizing this compound?

Methodological Answer:

Nuclear Magnetic Resonance (NMR) :

- ¹H-NMR identifies proton environments (e.g., methoxy groups at δ 3.7–3.9 ppm, aromatic protons at δ 6.5–7.5 ppm) .

- ¹³C-NMR confirms carbonyl (C=O) and quaternary carbon signals .

Mass Spectrometry (MS) : High-resolution MS validates molecular weight and fragmentation patterns .

Melting Point Analysis : Determines purity (e.g., sharp melting points >100°C indicate crystalline stability) .

X-ray Crystallography : Resolves stereochemistry and hydrogen-bonding networks (e.g., S(5) ring motifs in related propanamides) .

Q. What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., HCl gas during amide coupling) .

- Waste Disposal : Segregate halogenated/organic waste and contract licensed agencies for incineration .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize this compound derivatives?

Methodological Answer: SAR studies focus on modifying substituents to enhance target affinity. For example:

Q. Validation Tools :

Q. How do crystallographic studies inform the conformational flexibility of this compound?

Methodological Answer: X-ray crystallography reveals:

Hydrogen-Bonding Networks : N–H⋯O interactions stabilize S(5) or S(6) ring motifs, critical for solid-state packing .

Torsional Angles : The dihedral angle between the phenyl and propanamide moieties (e.g., 80.25° in related compounds) influences bioavailability .

Polymorphism Screening : Co-crystallization with solvents (e.g., ethanol) identifies stable polymorphs for formulation .

Key Insight : Flexibility in the propanamide linker allows adaptation to diverse binding pockets .

Q. How should researchers address contradictory bioactivity data across studies?

Methodological Answer:

Control for Assay Conditions : Variations in MIC (minimal inhibitory concentration) values may arise from differences in bacterial strains or nutrient media .

Validate Target Engagement : Use orthogonal assays (e.g., SPR for binding kinetics, cellular thermal shift assays) to confirm mechanism .

Statistical Analysis : Apply ANOVA or t-tests to assess significance of potency differences (e.g., IC50 values ± SEM) .

Example : Compound 2d in one study showed MIC = 1.95 µg/mL against B. subtilis, but discrepancies may reflect inoculum size variations .

Q. What computational methods predict the environmental impact or degradation pathways of this compound?

Methodological Answer:

EPI Suite Modeling : Estimates biodegradation half-life (e.g., >60 days suggests persistence) .

Density Functional Theory (DFT) : Identifies reactive sites for hydrolysis/oxidation (e.g., methoxy groups prone to demethylation) .

Ecotoxicity Screening : Use Daphnia magna or algae growth inhibition assays to assess aquatic toxicity .

Q. How can researchers design derivatives to overcome resistance mechanisms in target organisms?

Methodological Answer:

- Scaffold Hopping : Replace the phenoxy group with bioisosteres (e.g., thioether, sulfonamide) to evade enzyme recognition .

- Protease Stability Assays : Incubate derivatives with liver microsomes to identify metabolically stable analogs .

- Crystal Structure-Guided Design : Introduce bulky substituents (e.g., cyclohexylmethoxy) to block mutant enzyme active sites .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.